N-(2,4-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 4-methylbenzenesulfonamido group at the 2-position of the thiazole ring and an N-(2,4-dimethylphenyl)acetamide substituent at the 4-position. Its molecular architecture combines a sulfonamide moiety, known for enhancing binding affinity to biological targets, with a lipophilic 2,4-dimethylphenyl group that may improve membrane permeability.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-4-7-17(8-5-13)28(25,26)23-20-21-16(12-27-20)11-19(24)22-18-9-6-14(2)10-15(18)3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBSOOGNKDKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Acetamide Formation: Finally, the sulfonamide derivative is coupled with 2,4-dimethylphenylacetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The thiazole ring may also play a role in stabilizing the interaction with the target protein, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Acetamides with Sulfonamide/Sulfamoyl Groups
- BAY 57-1293 (Pritelivir): Structure: N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide. Key Differences: Replaces the 4-methylbenzenesulfonamido group with a sulfamoyl (-SO₂NH₂) moiety and introduces a pyridinylphenylacetamide chain. Activity: Potent herpes simplex virus helicase-primase inhibitor (IC₅₀ = 0.03 µM) due to sulfamoyl-enhanced hydrogen bonding .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
- Structure: Lacks the sulfonamide group but retains the thiazole-acetamide scaffold with a dichlorophenyl substituent.
- Activity: Demonstrates antimicrobial properties, with crystal structure analysis revealing dimerization via N–H···N hydrogen bonds (R₂²(8) motif) .
- Relevance: The absence of sulfonamide reduces target specificity but retains heterocyclic stability, emphasizing the dual role of sulfonamide in binding and solubility.
Thiazole/Triazole Hybrids with Sulfanyl or Sulfonamide Linkers
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide: Structure: Triazole replaces thiazole; sulfanyl (-S-) linker connects acetamide to the heterocycle. Key Differences: The triazole ring may offer different electronic properties, while the sulfanyl group reduces hydrogen-bonding capacity compared to sulfonamide.
N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide :
- Structure: Benzimidazole-thioacetamide hybrid with a chloro-methylphenyl group.
- Activity: Tested for elastase inhibition (IC₅₀ = 8.2 µM), suggesting utility in inflammatory diseases .
- Relevance: The thioether linker (-S-) and benzimidazole core contrast with the target compound’s sulfonamide-thiazole system, illustrating trade-offs between stability and binding.
Coumarin-Linked Thiazole Acetamides
- 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13): Structure: Integrates a coumarin moiety (2-oxochromen) at the thiazole’s 4-position. Activity: α-Glucosidase inhibitor (IC₅₀ = 1.8 µM), leveraging coumarin’s fluorescence and planar structure for enzyme interaction . Relevance: Demonstrates how auxiliary groups (e.g., coumarin) can expand therapeutic scope, unlike the target compound’s simpler dimethylphenyl group.
Structural and Functional Analysis: Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 415.48 | 3.2 | 2 | 6 | Thiazole, Sulfonamide, Acetamide |
| BAY 57-1293 | 428.46 | 2.8 | 2 | 7 | Thiazole, Sulfamoyl, Acetamide |
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 301.16 | 3.5 | 1 | 3 | Thiazole, Acetamide |
| Compound 13 (Coumarin-thiazole) | 446.30 | 4.1 | 2 | 6 | Thiazole, Coumarin, Acetamide |
*Calculated using Molinspiration.
Key Insights and Implications
- Sulfonamide vs.
- Role of Substituents : The 2,4-dimethylphenyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to polar coumarin or pyridinyl groups .
- Heterocycle Choice : Thiazole’s rigidity and electronic properties favor enzyme inhibition, whereas triazole or benzimidazole cores may prioritize metabolic stability .
Biological Activity
N-(2,4-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview.
- Molecular Formula : C₁₅H₁₇N₃O₂S
- Molecular Weight : 275.366 g/mol
- LogP : 4.566 (indicating lipophilicity)
- PSA (Polar Surface Area) : 54.55 Ų
These properties suggest that the compound may possess favorable characteristics for cell membrane permeability and bioactivity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between thiazole derivatives and sulfonamides. The process can be optimized through various reaction conditions to enhance yield and purity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. A study evaluated a class of thiazole derivatives against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The evaluation utilized assays such as MTT for cell viability, DNA synthesis analysis, and caspase-3 activation assays to determine apoptotic effects. Compounds structurally related to our target compound demonstrated promising anticancer activity by inducing apoptosis in tumor cells through caspase pathway activation .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. In vitro studies have shown that derivatives containing thiazole and sulfonamide groups exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis .
Case Studies
-
Anticancer Study :
- Objective : To evaluate the anticancer potential of thiazole derivatives.
- Methodology : Compounds were tested against A549 and C6 cell lines using MTT assays.
- Results : Significant reduction in cell viability was observed in treated groups compared to controls, indicating effective anticancer activity.
-
Antimicrobial Evaluation :
- Objective : Assess the antimicrobial efficacy of this compound.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : The compound showed notable inhibition zones against E. coli and S. aureus, suggesting strong antimicrobial activity.
Research Findings Summary Table
| Activity Type | Cell Line/Organism | Methodology | Results |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | MTT assay | Significant reduction in viability |
| Anticancer | C6 (glioma) | DNA synthesis analysis | Induction of apoptosis via caspase-3 |
| Antimicrobial | E. coli | Disk diffusion | Notable inhibition zones |
| Antimicrobial | S. aureus | Disk diffusion | Strong antimicrobial activity |
Q & A
Basic: What are the key steps in synthesizing N-(2,4-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide?
Answer:
The synthesis typically involves:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions .
- Sulfonamide Introduction : Reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamido group .
- Acetamide Coupling : Acylation using 2,4-dimethylphenylamine with activated carboxylic acid derivatives (e.g., via EDC/HOBt coupling) .
Key Considerations : Solvent choice (e.g., dichloromethane or DMF), temperature control (often 0–25°C), and purification via column chromatography or recrystallization .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from variations in assay conditions or biological models. Mitigation strategies include:
- Orthogonal Assays : Validate activity using complementary methods (e.g., enzyme inhibition assays vs. cell viability assays) .
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to confirm potency thresholds .
- Structural Confirmation : Verify compound purity and identity via NMR and HRMS to rule out batch-specific impurities .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and sulfonamido group (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 430.12) .
Advanced: How can computational modeling predict the compound’s receptor-binding interactions?
Answer:
- Docking Studies : Use AutoDock4 or Schrödinger Suite to model ligand-receptor interactions, focusing on the sulfonamido group’s hydrogen bonding with catalytic residues .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability (e.g., RMSD <2 Å) .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for thiazole-sulfonamide derivatives?
Answer:
- Functional Group Scanning : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or methyl groups) to probe steric/electronic effects .
- Pharmacophore Modeling : Identify critical motifs (e.g., sulfonamido as a hydrogen-bond acceptor) using tools like MOE .
- Mutagenesis Studies : Correlate activity with target protein mutations (e.g., kinase active-site residues) .
Basic: How can reaction yields be improved during acetamide coupling?
Answer:
- Activation Reagents : Use carbodiimides (EDC/DCC) with additives (e.g., HOBt) to suppress racemization .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
- Stoichiometry : Maintain a 1.2:1 molar ratio of acylating agent to amine to drive completion .
Advanced: What methods ensure high purity for in vivo studies?
Answer:
- Preparative HPLC : Gradient elution (e.g., 10–90% acetonitrile in water) with fraction collection .
- Crystallization : Recrystallize from ethanol/water (7:3) to remove hydrophobic impurities .
- Elemental Analysis : Confirm <0.3% residual solvent content via CHNS analysis .
Advanced: How are crystallographic challenges addressed for this compound?
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data .
- Refinement : SHELXL for anisotropic displacement parameters and twin refinement (BASF command for twinned crystals) .
- Validation : Check Rint (<5%) and Flack parameter (≈0 for correct enantiomer) .
Basic: What in vitro assays evaluate the compound’s biological activity?
Answer:
- Antimicrobial : MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, IC50 reported as 12 ± 2 µM) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
Advanced: How can researchers ensure reproducibility of pharmacological data?
Answer:
- Standardized Protocols : Follow OECD guidelines for cytotoxicity assays (e.g., 24-h incubation, 5% CO2) .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
- Data Sharing : Deposit raw spectra/assay data in repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
